molecular formula C29H26N4O4 B1681919 Tan 999 CAS No. 124843-68-1

Tan 999

Cat. No.: B1681919
CAS No.: 124843-68-1
M. Wt: 494.5 g/mol
InChI Key: ZXQPCJUWQQAWKY-YKQZZPSBSA-N
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Description

Tan 999 is a complex organic compound with a unique structure. It is characterized by its multiple ring systems and various functional groups, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tan 999 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tan 999 has several applications in scientific research:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tan 999 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • **3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
  • **3-Hydroxy-7,14-dimethoxy-17-methyl-12,16,21-trioxapentacyclo[15.3.1.0~2,15~.0~4,13~.0~6,11~]henicosa-2(15),3,6,8,10,13-hexaen-5-one

Uniqueness

What sets Tan 999 apart from similar compounds is its specific arrangement of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Tan 999, and how can purity be optimized during preparation?

  • Methodology : Follow protocols from peer-reviewed studies, emphasizing solvent selection, reaction temperature control, and purification techniques (e.g., column chromatography or recrystallization). Purity optimization requires iterative testing via HPLC or NMR to identify and eliminate byproducts .
  • Data Handling : Document yield percentages and purity levels in tabular form, comparing results across trials. Use standardized metrics (e.g., peak area ratios in HPLC) for reproducibility .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Recommended Methods :

  • Structural Elucidation : High-resolution mass spectrometry (HR-MS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR for molecular confirmation .
  • Purity Assessment : Pair HPLC with UV-Vis spectroscopy for quantitative analysis.
    • Best Practices : Cross-validate results with multiple techniques to address instrumental limitations (e.g., NMR sensitivity vs. HPLC resolution) .

Q. How should researchers conduct a systematic literature review on this compound's physicochemical properties?

  • Steps :

Use databases like PubMed, SciFinder, or Web of Science with keywords: "this compound synthesis," "spectral data," "stability studies."

Filter results to prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial websites) .

Organize findings in a comparative table, highlighting discrepancies in reported values (e.g., melting points, solubility) .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Focus Areas : Solubility in common solvents, thermal stability, and photolytic sensitivity. For example, if this compound degrades under UV light, experiments must use amber glassware and controlled lighting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Approach :

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, dosage ranges, assay protocols) to identify variables influencing outcomes.
  • Replication Studies : Reproduce conflicting experiments with standardized controls and larger sample sizes to isolate confounding factors .
    • Data Presentation : Use heatmaps or radar charts to visualize variability in bioactivity data .

Q. What experimental designs are suitable for studying this compound's behavior under extreme pH or temperature conditions?

  • Methodology :

  • Stress Testing : Use accelerated stability studies with HPLC monitoring to track degradation kinetics.
  • Control Variables : Maintain consistent ionic strength and oxygen levels to avoid artifacts .
    • Statistical Tools : Apply Arrhenius equations to predict shelf-life under standard conditions .

Q. How can computational modeling enhance understanding of this compound's interaction with biological targets?

  • Techniques :

  • Molecular Dynamics (MD) : Simulate binding affinities with proteins using software like GROMACS or AMBER.
  • Docking Studies : Pair with in vitro assays to validate predicted interactions (e.g., fluorescence quenching assays for receptor binding) .
    • Data Validation : Compare computational results with crystallographic or NMR-derived structures .

Q. What strategies are recommended for detecting low-abundance degradation products of this compound?

  • Advanced Methods :

  • LC-MS/MS : Use tandem mass spectrometry for high-sensitivity detection of trace impurities.
  • Isotopic Labeling : Track degradation pathways via 14C^{14}\text{C}-labeled analogs .
    • Challenges : Optimize ionization parameters to avoid signal suppression from matrix effects .

Q. How can cross-disciplinary approaches improve mechanistic studies of this compound?

  • Integration :

  • Chemical Biology : Combine synthetic chemistry with proteomics to map cellular targets.
  • Materials Science : Collaborate to develop delivery systems (e.g., nanoparticles) that enhance bioavailability .
    • Teamwork : Allocate tasks based on expertise (e.g., chemists handle synthesis, biologists conduct assays) .

Properties

CAS No.

124843-68-1

Molecular Formula

C29H26N4O4

Molecular Weight

494.5 g/mol

IUPAC Name

3,24-dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one

InChI

InChI=1S/C29H26N4O4/c1-29-27(36-4)18(30-2)12-21(37-29)32-19-8-6-5-7-15(19)23-24-17(13-31-28(24)34)22-16-10-9-14(35-3)11-20(16)33(29)26(22)25(23)32/h5-11,21,27H,12-13H2,1-4H3,(H,31,34)

InChI Key

ZXQPCJUWQQAWKY-YKQZZPSBSA-N

SMILES

CC12C(C(=NC)CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=C(C=C8)OC)CNC6=O)OC

Canonical SMILES

CC12C(C(=NC)CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=C(C=C8)OC)CNC6=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tan 999;  Tan999;  Tan-999

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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